molecular formula C10H14N4O5 B12805881 Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate CAS No. 7150-05-2

Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate

Cat. No.: B12805881
CAS No.: 7150-05-2
M. Wt: 270.24 g/mol
InChI Key: NIWIRFBVPKKUNI-UHFFFAOYSA-N
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Description

Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Hydrazination: The pyrimidine derivative is then reacted with hydrazine hydrate to introduce the hydrazino group.

    Esterification: The final step involves the esterification of the hydrazino derivative with ethyl oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction of the compound can yield hydrazine derivatives, which may further react to form various substituted hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Substituted hydrazines.

    Substitution: Various substituted esters.

Scientific Research Applications

Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or activation of the target molecule. The pyrimidine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: Similar structure but with a purine ring instead of a pyrimidine ring.

    Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetate: Lacks the hydrazino group.

Uniqueness

Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate is unique due to the presence of both the hydrazino group and the pyrimidine ring, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

7150-05-2

Molecular Formula

C10H14N4O5

Molecular Weight

270.24 g/mol

IUPAC Name

ethyl 2-[2-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)hydrazinyl]-2-oxoacetate

InChI

InChI=1S/C10H14N4O5/c1-4-19-9(17)8(16)12-11-6-5-7(15)14(3)10(18)13(6)2/h5,11H,4H2,1-3H3,(H,12,16)

InChI Key

NIWIRFBVPKKUNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NNC1=CC(=O)N(C(=O)N1C)C

Origin of Product

United States

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